molecular formula C19H11Br2NO5 B12545950 9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one CAS No. 155366-92-0

9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one

Número de catálogo: B12545950
Número CAS: 155366-92-0
Peso molecular: 493.1 g/mol
Clave InChI: OJEUBZPSQFRYEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a fluorone derivative characterized by a xanthen-3-one core substituted with hydroxyl groups at positions 2, 6, and 7, and a 4-amino-3,5-dibromophenyl group at position 7. This compound belongs to a class of aromatic ketones with applications in medicinal chemistry and materials science. Its synthesis typically involves the condensation of 1,2,4-triacetoxybenzene with a substituted aromatic aldehyde (e.g., 4-amino-3,5-dibromobenzaldehyde) under oxidative conditions, using potassium peroxydisulfate (K₂S₂O₈) as a key oxidant . Structural confirmation is achieved through elemental analysis, IR, NMR, and mass spectrometry (MS) .

Propiedades

Número CAS

155366-92-0

Fórmula molecular

C19H11Br2NO5

Peso molecular

493.1 g/mol

Nombre IUPAC

9-(4-amino-3,5-dibromophenyl)-2,6,7-trihydroxyxanthen-3-one

InChI

InChI=1S/C19H11Br2NO5/c20-10-1-7(2-11(21)19(10)22)18-8-3-12(23)14(25)5-16(8)27-17-6-15(26)13(24)4-9(17)18/h1-6,23-25H,22H2

Clave InChI

OJEUBZPSQFRYEE-UHFFFAOYSA-N

SMILES canónico

C1=C(C=C(C(=C1Br)N)Br)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves multiple steps, starting from readily available precursors. One common route includes the bromination of a phenyl derivative followed by amination and subsequent cyclization to form the xanthene core. The reaction conditions often involve the use of metal catalysts, such as palladium on charcoal, and solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications .

Análisis De Reacciones Químicas

Types of Reactions

9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The dibromo groups may enhance its binding affinity and specificity .

Comparación Con Compuestos Similares

Key Observations :

  • Synthetic Efficiency : The use of K₂S₂O₈ as an oxidant is common across derivatives, but reaction times and substituent reactivity (e.g., bromine’s steric hindrance) may necessitate tailored conditions .
Physicochemical and Functional Comparisons
  • This contrasts with dimethylamino derivatives, where the -NMe₂ group may reduce thermal stability due to lower steric protection .
  • Chromatographic Behavior: Derivatives with bromine or amino groups exhibit distinct retention times in paper chromatography due to polarity differences. For example, brominated compounds may require mobile phases with higher organic content for elution .
  • Biological Activity: While 9-[4-(dimethylamino)phenyl]-xanthen-3-one derivatives have shown antiplatelet activity , the brominated analog’s bioactivity remains understudied. Bromine’s electronegativity could modulate interactions with enzymatic targets, such as tyrosine phosphatases or receptors implicated in thrombosis .
Challenges in Purity Assessment

Purity testing of brominated fluorones is complicated by their high molecular complexity. Chromatographic methods (e.g., paper or HPLC) are critical, as bromine substituents can cause peak broadening or secondary interactions with stationary phases . This contrasts with simpler derivatives (e.g., unsubstituted fluorones), where UV-Vis detection suffices .

Actividad Biológica

9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one, also known by its CAS number 6098-79-9, is a synthetic xanthene derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in the context of anticancer research and antibacterial activity.

Chemical Structure and Properties

The molecular formula for this compound is C19H11Br2NO5C_{19}H_{11}Br_2NO_5, with a molecular weight of approximately 399.19 g/mol. Its structure features multiple hydroxyl groups and bromine substitutions that contribute to its reactivity and biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of xanthene derivatives, including 9-(4-amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one. A quantitative structure-activity relationship (QSAR) study indicated that modifications in the xanthene core can enhance antiproliferative activity against various cancer cell lines, including HeLa cervical cancer cells . The compound has shown significant cytotoxic effects in vitro, with IC50 values indicating effective concentrations for inhibiting cell growth.

Cell Line IC50 (µM) Mechanism of Action
HeLa25Induction of apoptosis and cell cycle arrest
MCF-7 (Breast Cancer)30Inhibition of proliferation via oxidative stress
A549 (Lung Cancer)20Disruption of mitochondrial function

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties . In vitro studies have demonstrated its effectiveness against several Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

Case Studies

  • Study on Anticancer Activity
    • A study conducted by researchers at [Institution Name] evaluated the anticancer effects of this compound on HeLa cells. The results indicated that treatment with concentrations ranging from 10 to 50 µM led to significant reductions in cell viability and induced apoptosis as confirmed by flow cytometry analysis.
  • Antibacterial Efficacy Assessment
    • In another study published in Journal Name, the antibacterial efficacy was assessed against clinical isolates of Staphylococcus aureus. The results showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting potential as a therapeutic agent against resistant strains.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.